2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone
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Overview
Description
2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone is an organic compound that features a bromine atom, a chlorine-substituted phenyl ring, and a cyclopropyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone typically involves the bromination of 1-(4-chlorophenyl)-2-cyclopropylethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or act as a nucleophile in biochemical reactions. The cyclopropyl group adds steric hindrance, influencing the compound’s reactivity and binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-chlorophenyl)ethylene: Similar in structure but lacks the cyclopropyl group.
2-Bromo-4’-chloropropiophenone: Similar but with a different substitution pattern on the phenyl ring
Uniqueness
2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-2-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO/c12-10(7-1-2-7)11(14)8-3-5-9(13)6-4-8/h3-7,10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTOZENXLQNZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)C2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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